N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Action Environment
The action of N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(difluoromethylsulfonyl)aniline with 4-(piperidin-1-ylsulfonyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(trifluoromethylsulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(3-(methylsulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs.
Properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O5S2/c20-19(21)29(25,26)17-6-4-5-15(13-17)22-18(24)14-7-9-16(10-8-14)30(27,28)23-11-2-1-3-12-23/h4-10,13,19H,1-3,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJQBFSIQQUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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